N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide
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Description
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibitory Activities
One application involves the synthesis of compounds for their potential enzyme inhibitory activities. For instance, compounds synthesized from related structures have been evaluated for their inhibition potential against enzymes like bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) (Virk et al., 2018). Such studies are fundamental in the development of new drugs for treating diseases associated with these enzymes.
Antitumor Activity
Another area of application is in the synthesis of compounds with antitumor activity. Research on methoxy-indolo[2,1‐a]isoquinolines and their derivatives, which share structural similarities, has shown that certain compounds can inhibit cell proliferation in leukemia and mammary tumor cells, indicating potential for cancer treatment (Ambros et al., 1988).
Histone Deacetylase (HDAC) Inhibitors
Compounds derived from similar structures have been developed as potent histone deacetylase inhibitors, showing marked anti-HDAC and antiproliferative activity. This is critical for developing treatments for diseases like prostate cancer, where the suppression of cancer cell growth is a primary goal (Liu et al., 2015).
Antibacterial Agents
The compound also plays a role in the synthesis of broad-spectrum antibacterial agents effective against resistant organisms, such as methicillin-resistant Staphylococcus aureus (MRSA). This application is crucial in addressing the growing problem of antibiotic resistance (Hashimoto et al., 2007).
Structural and Inclusion Compounds
Research into the structural aspects of related amide-containing isoquinoline derivatives has led to insights into their formation of gels and crystalline salts, which are of interest for their unique properties and potential applications in material science (Karmakar et al., 2007).
properties
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-3-28(24,25)22-11-10-15-8-9-17(12-16(15)13-22)21-20(23)14-27-19-7-5-4-6-18(19)26-2/h4-9,12H,3,10-11,13-14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNYJLFFAZARNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide |
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